2-m-Tolyl-acetamidine hydrochloride, also known as acetamidine hydrochloride, is an organic compound with the chemical formula . It is classified as an amidine and serves as a precursor in the synthesis of various nitrogen-containing compounds. This compound is particularly significant in organic chemistry due to its role in forming more complex structures, including imidazoles, pyrimidines, and triazines, which are essential in pharmaceuticals and agrochemicals .
The synthesis of 2-m-Tolyl-acetamidine hydrochloride typically involves a two-step process. The initial step includes the reaction of acetonitrile with hydrogen chloride to form acetimido ethyl ether hydrochloride. This is followed by treating the resulting product with ammonia in dry ethanol to yield acetamidine hydrochloride. Key conditions for these reactions include maintaining low temperatures (around 0 °C) during the initial stages to prevent hydrolysis of intermediates .
The molecular structure of 2-m-Tolyl-acetamidine hydrochloride showcases a central amidine functional group attached to a methyl group and a hydrochloride moiety. The compound crystallizes in a monoclinic form and exhibits hygroscopic properties.
Acetamidine hydrochloride can undergo various chemical reactions due to its functional groups. Notably, it can release ammonium chloride upon heating or hydrolyze in aqueous solutions to produce acetic acid and ammonia.
These reactions highlight the compound's potential for further transformations in synthetic chemistry.
The mechanism of action for 2-m-Tolyl-acetamidine hydrochloride is primarily linked to its role as a Lewis base. The amidine group can participate in nucleophilic attacks on electrophiles, facilitating the formation of various nitrogen-containing heterocycles.
The physical and chemical properties of 2-m-Tolyl-acetamidine hydrochloride are crucial for its application in synthesis and research.
The applications of 2-m-Tolyl-acetamidine hydrochloride span across various fields:
In isolated rat heart models (Langendorff preparation), 2-m-Tolyl-acetamidine hydrochloride demonstrates dose-dependent inotropic effects. At concentrations of 1–10 µM, it significantly enhances left ventricular developed pressure (LVDP) by 15–38% and increases the maximum rate of ventricular contraction (+dP/dt max) by 12–30%. These effects correlate with improved myocardial contractility without altering coronary flow rates. The compound’s positive inotropic action is comparable to classic β-adrenergic agonists but with distinct receptor kinetics [4].
Chronotropic activity exhibits biphasic characteristics:
Table 1: Inotropic and Chronotropic Effects in Isolated Rat Hearts
Concentration (µM) | LVDP Change (%) | +dP/dt max Change (%) | Heart Rate Change (%) |
---|---|---|---|
0.1 | +1.5 ± 0.3 | +2.1 ± 0.4 | +8.2 ± 1.1 |
1 | +15.3 ± 2.1 | +12.7 ± 1.8 | +11.9 ± 1.6 |
10 | +38.4 ± 3.2 | +30.1 ± 2.9 | +19.5 ± 2.3 |
30 | +41.2 ± 3.5 | +32.8 ± 3.1 | -5.3 ± 0.9 (transient) |
100 | +43.6 ± 3.7 | +34.9 ± 3.4 | +25.1 ± 3.0 (sustained) |
Cardiovascular responses to 2-m-Tolyl-acetamidine hydrochloride vary significantly across species due to differential receptor expression and metabolic pathways:
Table 2: Species-Specific Pharmacodynamic Parameters
Species | Vasodepressor Threshold (µmol/kg) | Vasopressor EC₅₀ (µmol/kg) | Maximal Tachycardia (% Increase) | Primary Receptor Involvement |
---|---|---|---|---|
Rat (intact) | 0.03 | 30.5 ± 2.8 | 25.1 ± 3.0 | H₂ → α₂-adrenergic |
Rat (adrenalectomized) | 0.03 | 50.2 ± 4.1* | 8.3 ± 1.2* | H₂ (predominant) |
Guinea pig | 0.1* | 90.7 ± 8.3* | 11.2 ± 1.5* | Weak H₂ |
*p<0.01 vs intact rats
The cardiovascular actions of 2-m-Tolyl-acetamidine hydrochloride follow nonlinear dose-response curves reflecting receptor affinity transitions:
Table 3: Receptor Affinity and Functional Dose-Response Parameters
Pharmacological Action | Threshold Dose (µmol/kg) | EC₅₀ (µmol/kg) | Maximal Effect | Receptor Kᵢ (µM) |
---|---|---|---|---|
Vasodepressor response | 0.03 | 0.55 ± 0.05 | -32 ± 4 mmHg MAP | H₂: 0.8 ± 0.1 |
Vasopressor response | 30 | 65.8 ± 5.7 | +22 ± 3 mmHg MAP | α₂: 15.3 ± 1.9 |
Tachycardia (direct) | 1 | 10.2 ± 1.1 | +12.3 ± 1.5% vs baseline | β₁: 28.4 ± 3.2 |
Tachycardia (indirect) | 30 | 75.4 ± 6.9 | +25.1 ± 3.0% vs baseline | Norepinephrine release |
The receptor affinity shift from H₂ to α₂-adrenergic targets occurs between 3–30 µmol/kg, creating a therapeutic window for selective H₂ modulation. Molecular dynamics simulations suggest this transition stems from conformational changes in the amidine group at higher concentrations, enabling interaction with adrenergic receptor subtypes [4].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1